molecular formula C13H27NO2 B8745182 N-(cyclohexylmethyl)-2,2-diethoxyethanamine

N-(cyclohexylmethyl)-2,2-diethoxyethanamine

Cat. No.: B8745182
M. Wt: 229.36 g/mol
InChI Key: ICYZJEVCVQRBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2,2-diethoxyethanamine is a useful research compound. Its molecular formula is C13H27NO2 and its molecular weight is 229.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2,2-diethoxyethanamine

InChI

InChI=1S/C13H27NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h12-14H,3-11H2,1-2H3

InChI Key

ICYZJEVCVQRBNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC1CCCCC1)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2,2-diethoxyethylamine (209 mL, 1.43 mol) and MeTHF (1050 L) was added cyclohexanecarbaldehyde (107 mL, 0.89 mol). The reaction mixture was stirred for 30 min at room temperature and cooled to 0° C. Sodium triacetoxyborohydride (378 g, 1.79 mol) was added over 40 min and the reaction mixture was stirred for 2 h and cooled to 0° C. 1 M NaOH (1 L) was added. The organic layer was washed with brine in water (1:1, 2×1 L) and the volume was reduced to ˜20%. MeTHF (1 L) was added and the volume reduced to ˜20%. The solution of the crude title intermediate was used directly in the next step.
Quantity
209 mL
Type
reactant
Reaction Step One
Name
Quantity
1050 L
Type
solvent
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
378 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

According to the procedure described in the synthesis method of Compound IX-5 with the modification that the reaction was carried out overnight, 2,2-diethoxyethanamine (5.82 ml, 40 mmol) was reacted with bromomethylcyclohexane (2.77 ml, 20 mmol) and the obtained residue was purified by Büch silica gel column chromatography (eluent: chloroform:methanol=100:0 to 98:2) to obtain the title compound (1.36 g, 30%).
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step One
Yield
30%

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